Cas no 1352394-84-3 (4-Bromobenzo[d]isoxazole-3-carboxylic acid)

4-Bromobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a brominated benzoisoxazole core. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of both a carboxylic acid and a bromine substituent enhances its reactivity, enabling selective functionalization at multiple sites. Its benzoisoxazole scaffold is of interest in medicinal chemistry due to its potential bioactivity. The compound is typically employed in cross-coupling reactions, nucleophilic substitutions, and as a building block for more complex heterocyclic systems. Its well-defined structure and stability under standard conditions make it a reliable reagent for synthetic applications.
4-Bromobenzo[d]isoxazole-3-carboxylic acid structure
1352394-84-3 structure
Product name:4-Bromobenzo[d]isoxazole-3-carboxylic acid
CAS No:1352394-84-3
MF:C8H4BrNO3
Molecular Weight:242.026261329651
CID:5039214

4-Bromobenzo[d]isoxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-Bromobenzo[d]isoxazole-3-carboxylic acid
    • 4-Bromobenzisoxazole-3-carboxylic acid
    • BrC1=CC=CC2=C1C(=NO2)C(=O)O
    • インチ: 1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)7(8(11)12)10-13-5/h1-3H,(H,11,12)
    • InChIKey: USXNLPWCAJHNDQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C(C(=O)O)=NO2

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 223
  • トポロジー分子極性表面積: 63.3
  • XLogP3: 2.3

4-Bromobenzo[d]isoxazole-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A283347-1g
4-Bromobenzo[d]isoxazole-3-carboxylic acid
1352394-84-3 97%
1g
$611.0 2025-02-25
Chemenu
CM495053-1g
4-Bromobenzo[d]isoxazole-3-carboxylicacid
1352394-84-3 97%
1g
$599 2023-03-05

4-Bromobenzo[d]isoxazole-3-carboxylic acid 関連文献

4-Bromobenzo[d]isoxazole-3-carboxylic acidに関する追加情報

Recent Advances in the Application of 4-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS: 1352394-84-3) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromobenzo[d]isoxazole-3-carboxylic acid (CAS: 1352394-84-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting inflammation, oncology, and infectious diseases. Recent studies have highlighted its potential as a privileged structure in medicinal chemistry, owing to its favorable physicochemical properties and ability to modulate diverse biological targets.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 4-Bromobenzo[d]isoxazole-3-carboxylic acid as a building block for developing novel COX-2 inhibitors with improved selectivity profiles. The bromine substitution at the 4-position was found to significantly enhance binding affinity while maintaining metabolic stability. Structural optimization of this core led to compounds showing potent anti-inflammatory activity in murine models, with reduced gastrointestinal toxicity compared to traditional NSAIDs.

Another breakthrough application was reported in ACS Chemical Biology, where derivatives of 1352394-84-3 were designed as covalent inhibitors targeting cysteine residues in oncogenic KRAS mutants. The isoxazole ring system provided an ideal geometry for positioning the electrophilic warhead, enabling selective modification of G12C mutants while sparing wild-type KRAS. These findings open new avenues for addressing previously "undruggable" targets in cancer therapy.

Recent synthetic methodology developments have also expanded access to 4-Bromobenzo[d]isoxazole-3-carboxylic acid derivatives. A 2024 Nature Protocols paper detailed a streamlined microwave-assisted procedure that reduces reaction times from hours to minutes while improving yields to >85%. This advancement facilitates rapid SAR exploration and has been adopted by several pharmaceutical companies in their lead optimization programs.

From a safety perspective, comprehensive ADMET profiling of 1352394-84-3 derivatives has shown promising results. The scaffold demonstrates excellent metabolic stability across species, with minimal CYP inhibition observed at therapeutic concentrations. These properties, combined with favorable solubility profiles (typically >100 μM in PBS at pH 7.4), position this chemical class as particularly suitable for oral drug development.

Looking forward, the unique combination of synthetic accessibility, structural diversity, and biological relevance suggests that 4-Bromobenzo[d]isoxazole-3-carboxylic acid will continue to play a pivotal role in medicinal chemistry efforts. Current research directions include exploration of its applications in PROTAC design and as a fluorescence quencher in biochemical assays. The compound's commercial availability from major chemical suppliers has further accelerated its adoption across academic and industrial research laboratories worldwide.

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Amadis Chemical Company Limited
(CAS:1352394-84-3)4-Bromobenzo[d]isoxazole-3-carboxylic acid
A926015
Purity:99%
はかる:1g
Price ($):550.0